2-(4-Methoxyphenyl)-1,3,2lambda~5~-oxazaphosphinan-2-one
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Overview
Description
2-(4-Methoxyphenyl)-1,3,2lambda~5~-oxazaphosphinan-2-one is an organophosphorus compound that features a unique oxazaphosphinanone ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-1,3,2lambda~5~-oxazaphosphinan-2-one typically involves the reaction of 4-methoxyphenyl isocyanate with appropriate phosphorus-containing reagents under controlled conditions. One common method involves the use of phosphorus trichloride and a base to facilitate the formation of the oxazaphosphinanone ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-1,3,2lambda~5~-oxazaphosphinan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the oxazaphosphinanone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various phosphine oxides, phosphine derivatives, and substituted oxazaphosphinanones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-Methoxyphenyl)-1,3,2lambda~5~-oxazaphosphinan-2-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-1,3,2lambda~5~-oxazaphosphinan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in enzymes or other proteins, thereby modulating their activity. It may also interact with cellular membranes and affect signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 5-(4-Methoxyphenyl)-1H-indoles
- 5-(4-Methoxyphenyl)-1H-imidazoles
Uniqueness
2-(4-Methoxyphenyl)-1,3,2lambda~5~-oxazaphosphinan-2-one is unique due to its oxazaphosphinanone ring structure, which imparts distinct chemical and physical properties
Properties
CAS No. |
391640-19-0 |
---|---|
Molecular Formula |
C10H14NO3P |
Molecular Weight |
227.20 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-1,3,2λ5-oxazaphosphinane 2-oxide |
InChI |
InChI=1S/C10H14NO3P/c1-13-9-3-5-10(6-4-9)15(12)11-7-2-8-14-15/h3-6H,2,7-8H2,1H3,(H,11,12) |
InChI Key |
HRXBNOVFYDTBIP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)P2(=O)NCCCO2 |
Origin of Product |
United States |
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